4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide
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Overview
Description
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with piperazine under controlled conditions to form the intermediate 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. This intermediate is then reacted with pyridine-2-carboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)carboxamide: Similar structure with a chloro group instead of a trifluoromethyl group.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but lacks the piperazine and carboxamide moieties.
Uniqueness
The uniqueness of 4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring contributes to its binding interactions with biological targets .
Properties
Molecular Formula |
C16H16F3N5O |
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Molecular Weight |
351.33 g/mol |
IUPAC Name |
4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H16F3N5O/c17-16(18,19)11-1-2-14(22-10-11)24-7-5-23(6-8-24)12-3-4-21-13(9-12)15(20)25/h1-4,9-10H,5-8H2,(H2,20,25) |
InChI Key |
AZMQBJHWUDKBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(=O)N)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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